Methyl 3-amino-5-methoxyisonicotinate
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Overview
Description
Methyl 3-amino-5-methoxyisonicotinate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 3-position and a methoxy group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-methoxyisonicotinate typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid.
Methoxylation: The 5-position of the pyridine ring is methoxylated using methanol in the presence of a suitable catalyst.
Amination: The 3-position is then aminated using ammonia or an amine source under controlled conditions.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 3-amino-5-methoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methoxyisonicotinate involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 3-amino-5-methylisonicotinate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 3-amino-5-chloroisonicotinate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 3-amino-5-hydroxyisonicotinate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 3-amino-5-methoxyisonicotinate is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which can influence its reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
methyl 3-amino-5-methoxypyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-10-3-5(9)7(6)8(11)13-2/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFZNRTQYCZQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513616 |
Source
|
Record name | Methyl 3-amino-5-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82673-74-3 |
Source
|
Record name | 4-Pyridinecarboxylic acid, 3-amino-5-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82673-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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